3-Diethylamino-N,N-Dimethylpropionamide

Description

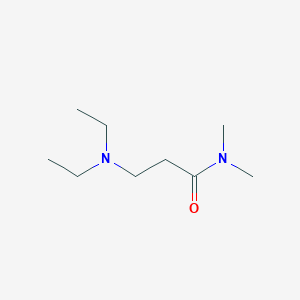

3-Diethylamino-N,N-Dimethylpropionamide (CAS: 758-96-3) is a tertiary amide with the molecular formula C₇H₁₆N₂O. Structurally, it features a propionamide backbone substituted with two methyl groups on the nitrogen and a diethylamino group at the 3-position (Fig. 1). This compound is characterized by its strong donor solvent properties, coordinating to metal ions via the carbonyl oxygen . Key physical properties include a boiling point of 174–175°C, density of 0.920 g/mL, and solubility in water and oxygenated solvents . Its coordination chemistry and solvent effects have been studied in applications ranging from zeolite synthesis to catalytic systems .

Properties

CAS No. |

53151-51-2 |

|---|---|

Molecular Formula |

C9H20N2O |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

3-(diethylamino)-N,N-dimethylpropanamide |

InChI |

InChI=1S/C9H20N2O/c1-5-11(6-2)8-7-9(12)10(3)4/h5-8H2,1-4H3 |

InChI Key |

MJQIFLISYRTKBK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCC(=O)N(C)C |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

DMAP serves as a building block in organic synthesis. It is particularly valued for its role as a catalyst in acylation reactions where it enhances reaction rates and selectivity, facilitating the formation of amides from carboxylic acids and amines.

Recent studies have highlighted DMAP's potential biological activities:

- Antimicrobial Properties : Demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

- Neuroprotective Effects : Preliminary research indicates that DMAP may protect neuronal cells from oxidative stress-induced apoptosis.

- Catalytic Properties : Recognized for its role in improving yields in synthetic processes.

Pharmaceutical Development

Research is ongoing into DMAP's potential as a pharmaceutical intermediate. Its ability to modulate enzyme activity makes it a candidate for drug development targeting specific metabolic pathways.

Industrial Applications

DMAP is utilized in the production of:

- Polymers and Resins : Its solvent properties facilitate the polymerization of various materials, including polyimides and polyurethane.

- Adhesives and Coatings : Employed in formulations for industrial adhesives and coatings due to its chemical stability.

Antimicrobial Efficacy

A laboratory study tested DMAP against pathogens such as Pseudomonas aeruginosa and Candida albicans. Results showed effective inhibition at concentrations above 64 µg/mL, suggesting its potential development as an antimicrobial agent.

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria; MIC = 32 µg/mL | |

| Neuroprotective Effects | Reduces apoptosis in neuronal cells under stress | |

| Catalytic Properties | Enhances acylation reactions; improves yields |

Neuroprotection in Cell Models

In vitro studies involving cultured neuronal cells exposed to oxidative stress demonstrated that treatment with DMAP significantly reduced markers of cell death compared to untreated controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

N,N-Dimethylpropionamide (DMPA)

DMPA (C₅H₁₁NO) shares the propionamide core but lacks the diethylamino group. Key differences include:

- Coordination Behavior: DMPA coordinates to metal ions (e.g., Zn²⁺, Sr²⁺) with a mean coordination number of ~6.2, primarily through the carbonyl oxygen .

- Solvent Properties: DMPA’s logP (partition coefficient) is 0.92, similar to N,N-dimethylacetamide (DMA, logP 0.80) but higher than N,N-dimethylformamide (DMF, logP -0.82) . The diethylamino substituent likely increases hydrophobicity, affecting solubility in aqueous-organic mixtures.

- Synthetic Utility: DMPA is used in purine analogue synthesis, where bulky substituents (e.g., ethyl) favor type B product formation . The diethylamino variant may enhance steric control in similar reactions.

N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMA)

These aprotic solvents share dipolar amide functionality but differ in molecular size and steric effects (Fig. 2):

- Physicochemical Properties :

| Property | DMF | DMA | DMPA | 3-Diethylamino Derivative |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 73.09 | 87.12 | 101.15 | 128.21 |

| Boiling Point (°C) | 153 | 165 | 174–175 | ~200 (estimated) |

| logP | -0.82 | 0.80 | 0.92 | 1.5 (predicted) |

- Coordination Chemistry: DMF and DMA exhibit weaker coordination to transition metals compared to DMPA due to smaller molecular size and lower electron-donating capacity . The diethylamino group in 3-Diethylamino-N,N-Dimethylpropionamide may enhance electron donation, improving catalytic activity in reactions like N-acylation .

N-Methylpropionamide and Derivatives

- Phase Transitions : N-Methylpropionamide has a lower boiling point (341°C ) compared to DMPA, reflecting reduced molecular weight and weaker intermolecular interactions .

- Solubility: In water–DMPA mixtures, methylparaben solubility increases with DMPA concentration (mole fraction solubility: 0.470 at 25°C), suggesting the diethylamino derivative could further modulate solubility profiles in pharmaceutical formulations .

Preparation Methods

Reaction Mechanism

This method involves a two-step nucleophilic acyl substitution. Propionyl chloride reacts sequentially with diethylamine and dimethylamine to form the target compound.

Step 1: Diethylamine Reaction

Propionyl chloride reacts with diethylamine in an inert solvent (e.g., benzene or hexane) at 0–25°C:

Conditions :

Step 2: Dimethylamine Reaction

The intermediate reacts with dimethylamine gas under reflux (70–80°C for 3–5 hours):

Purification :

Yield : 82–86%.

Continuous Catalytic Synthesis

System Design

A catalyst-free continuous process uses methyl acrylate and dimethylamine in a pipeline reactor:

Reaction Pathway :

-

Michael Addition :

-

Amidation :

Conditions :

Advantages :

Reactive Distillation with Propionic Acid

Process Overview

Propionic acid reacts directly with diethylamine and dimethylamine in a reactive distillation column:

Reaction :

Conditions :

Apparatus :

Esterification-Amidation Cascade

Synthetic Steps

Adapted from hydroxypivalic acid methodologies:

Step 1: Esterification

Hydroxypivalic acid is esterified with methanol:

Step 2: Tosylation

The ester reacts with tosyl chloride to form a sulfonate intermediate:

Step 3: Amination and Amidation

The intermediate undergoes sequential reactions with diethylamine and dimethylamine:

Comparative Analysis of Methods

Key Findings :

-

The continuous catalytic method achieves the highest yield (89–92%) and purity (>99%) due to precise temperature and pressure control.

-

Reactive distillation minimizes waste by recycling unreacted amines, making it environmentally favorable.

-

The propionyl chloride route is optimal for small-scale production but requires hazardous reagents.

Q & A

Q. What are the optimal synthetic pathways for 3-Diethylamino-N,N-Dimethylpropionamide, and how can reaction conditions be systematically optimized?

this compound can be synthesized via cyanoethylation reactions, where diethylamine reacts with acrylonitrile followed by catalytic hydrogenation to reduce the nitrile group to an amine . Key parameters to optimize include:

- Temperature : Maintain 40–60°C during cyanoethylation to avoid side reactions.

- Catalyst selection : Use Raney nickel or palladium catalysts for nitrile reduction.

- Purification : Employ fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product.

Methodological approaches like Design of Experiments (DoE) can systematically evaluate interactions between variables (e.g., solvent polarity, stoichiometry) .

Q. Which analytical techniques are most effective for characterizing this compound, and how should they be validated?

- NMR Spectroscopy : Use - and -NMR to confirm the structure, focusing on methyl () and ethyl () proton environments .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can verify molecular weight ().

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm ensure purity (>98%). Validate methods via spike-and-recovery experiments and calibration curves .

Q. How does the reactivity of this compound influence its utility as a chemical intermediate?

The tertiary amine and carbonyl groups enable diverse reactivity:

- Amide bond formation : React with acyl chlorides or anhydrides to generate functionalized derivatives.

- Coordination chemistry : The dimethylamino group can act as a ligand for transition metals (e.g., Cu), useful in catalysis .

- pH-dependent solubility : Adjust reaction media (pH 6–8) to exploit zwitterionic behavior for selective separations .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound?

A 2 factorial design evaluates critical factors:

- Variables : Temperature (Levels: 50°C vs. 70°C), catalyst loading (1% vs. 3%), and solvent (water vs. ethanol).

- Response : Yield (%) and purity (%).

- Analysis : ANOVA identifies significant interactions (e.g., higher temperature increases yield but reduces purity in ethanol). Central Composite Designs (CCD) refine optimal conditions .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

- Density Functional Theory (DFT) : Calculate dipole moments and HOMO-LUMO gaps to predict solubility and reactivity.

- Molecular Dynamics (MD) : Simulate solvation dynamics in water-acetonitrile mixtures to guide solvent selection.

- AI-driven tools : Train neural networks on existing datasets to predict melting points (90–110°C) and logP values (1.5–2.0) .

Q. How should researchers address contradictions in reported synthesis yields of this compound?

Discrepancies often arise from:

- Impurity profiles : Side products (e.g., unreacted acrylonitrile) may skew yield calculations. Use GC-MS to quantify impurities.

- Catalyst deactivation : Trace oxygen or moisture can poison hydrogenation catalysts. Conduct reactions under inert atmospheres (N/Ar) .

- Reproducibility : Standardize protocols (e.g., ICH Q2 guidelines) and share raw data via open-access platforms.

Q. What novel applications can exploit the bifunctional nature of this compound in supramolecular chemistry?

- Host-guest systems : The carbonyl group binds cations (e.g., K), while the amine stabilizes anions (e.g., Cl), enabling dual-functional recognition.

- Polymer modification : Incorporate into polyurethane backbones to enhance thermal stability ( by 20–30°C) .

- Drug delivery : Self-assemble into micelles in aqueous media (critical micelle concentration 0.1–1 mM) for controlled release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.